molecular formula C19H21N3O3 B6972318 (2-Cyclopropylpyrimidin-4-yl)-[2-(3-methoxyphenyl)morpholin-4-yl]methanone

(2-Cyclopropylpyrimidin-4-yl)-[2-(3-methoxyphenyl)morpholin-4-yl]methanone

Cat. No.: B6972318
M. Wt: 339.4 g/mol
InChI Key: PCLCVCHPSGTWPK-UHFFFAOYSA-N
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Description

(2-Cyclopropylpyrimidin-4-yl)-[2-(3-methoxyphenyl)morpholin-4-yl]methanone: is a complex organic compound featuring a pyrimidinyl core substituted with a cyclopropyl group and a morpholinyl moiety linked to a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The cyclopropyl group can be introduced through a cyclopropanation reaction, while the morpholinyl and methoxyphenyl groups are added through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or potassium permanganate can be used under acidic conditions.

  • Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride .

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as amines or alkoxides .

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

chemistry, biology, medicine, and industry :

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its structural features may make it useful in studying biological systems or as a probe in biochemical assays.

  • Medicine: Potential therapeutic applications could be explored, especially in drug discovery and development.

  • Industry: It might find use in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. Generally, it could involve interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways . The presence of the morpholinyl and methoxyphenyl groups suggests potential for hydrogen bonding and aromatic interactions , which could be crucial for its activity.

Comparison with Similar Compounds

  • 2-Cyclopropyl-4-(3-methoxyphenyl)pyrimidin-4-yl)methanone

  • 2-(3-Methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-4-yl)methanone

  • 2-Cyclopropyl-4-(morpholin-4-yl)pyrimidin-4-yl)methanone

Uniqueness: The uniqueness of (2-Cyclopropylpyrimidin-4-yl)-[2-(3-methoxyphenyl)morpholin-4-yl]methanone lies in its combination of structural elements, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-cyclopropylpyrimidin-4-yl)-[2-(3-methoxyphenyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-15-4-2-3-14(11-15)17-12-22(9-10-25-17)19(23)16-7-8-20-18(21-16)13-5-6-13/h2-4,7-8,11,13,17H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLCVCHPSGTWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CCO2)C(=O)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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